3-[(tert-Butyldimethylsilyl)oxy]-3-(2-oxoethyl)cyclopentane-1-carbonitrile
Description
3-[(tert-Butyldimethylsilyl)oxy]-3-(2-oxoethyl)cyclopentane-1-carbonitrile is a cyclopentane-derived compound featuring three distinct functional groups:
- tert-Butyldimethylsilyl (TBS) ether: A robust protecting group for alcohols, stable under acidic and basic conditions.
- 2-Oxoethyl group: A reactive ketone moiety enabling nucleophilic additions or condensations.
- Nitrile group: A versatile functional group amenable to reduction, hydrolysis, or participation in click chemistry.
This compound likely serves as a synthetic intermediate in pharmaceutical or materials science applications, where selective protection and controlled reactivity are critical. The TBS group ensures stability during multi-step syntheses, while the nitrile and ketone groups offer sites for further derivatization.
Properties
Molecular Formula |
C14H25NO2Si |
|---|---|
Molecular Weight |
267.44 g/mol |
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxy-3-(2-oxoethyl)cyclopentane-1-carbonitrile |
InChI |
InChI=1S/C14H25NO2Si/c1-13(2,3)18(4,5)17-14(8-9-16)7-6-12(10-14)11-15/h9,12H,6-8,10H2,1-5H3 |
InChI Key |
LHARDQLUVQXEMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1(CCC(C1)C#N)CC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(tert-Butyldimethylsilyl)oxy]-3-(2-oxoethyl)cyclopentane-1-carbonitrile typically involves multiple steps One common method starts with the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamineThe nitrile group can be introduced via a cyanation reaction using reagents like sodium cyanide or trimethylsilyl cyanide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-[(tert-Butyldimethylsilyl)oxy]-3-(2-oxoethyl)cyclopentane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The oxoethyl group can be further oxidized to form carboxylic acids or esters.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The TBDMS group can be removed under acidic conditions to reveal the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using palladium on carbon (Pd/C).
Substitution: Tetrabutylammonium fluoride (TBAF) or acidic conditions like hydrochloric acid (HCl).
Major Products
Oxidation: Carboxylic acids or esters.
Reduction: Primary amines.
Substitution: Hydroxyl derivatives.
Scientific Research Applications
3-[(tert-Butyldimethylsilyl)oxy]-3-(2-oxoethyl)cyclopentane-1-carbonitrile is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-[(tert-Butyldimethylsilyl)oxy]-3-(2-oxoethyl)cyclopentane-1-carbonitrile involves its role as an intermediate in various chemical reactions. The TBDMS group serves as a protecting group, preventing unwanted reactions at the hydroxyl site. The nitrile group can participate in nucleophilic addition reactions, while the oxoethyl group can undergo oxidation or reduction. These functional groups enable the compound to interact with various molecular targets and pathways, facilitating the synthesis of more complex molecules .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural similarities with intermediates in organocatalysis and drug synthesis. A notable example from the literature is (1S,3R)-3-[(tert-butoxycarbonyl)amino]-1-isopropylcyclopentanecarboxylic acid (EP 1 763 351 B9, ), which contains:
- tert-Butoxycarbonyl (Boc) group : A base-sensitive protecting group for amines.
- Isopropyl substituent : Enhances lipophilicity.
- Carboxylic acid : Facilitates amide bond formation.
Table 1: Functional Group Comparison
Stability and Compatibility
- The TBS-protected compound exhibits superior stability in basic environments compared to the Boc-protected analog. This property is advantageous in multi-step syntheses involving basic reagents.
- The ketone group in the target compound may require protection during reactions involving strong nucleophiles, whereas the patent compound’s isopropyl group is chemically inert.
Table 2: Comparative Reactivity Under Standard Conditions
| Condition | Target Compound Reaction Outcome | Patent Compound Reaction Outcome |
|---|---|---|
| Acidic Hydrolysis | TBS group stable; nitrile hydrolyzes to COOH | Boc group cleaved; carboxylic acid unaffected |
| Basic Hydrolysis | TBS group stable; ketone unaffected | Boc group stable; carboxylic acid deprotonated |
| Reduction (H₂/Pd-C) | Nitrile → amine; ketone → alcohol | Carboxylic acid → alcohol (requires LiAlH₄) |
Biological Activity
3-[(tert-Butyldimethylsilyl)oxy]-3-(2-oxoethyl)cyclopentane-1-carbonitrile (commonly referred to as TBDMS-cyclopentane) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of TBDMS-cyclopentane, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
TBDMS-cyclopentane is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) group, which enhances its stability and solubility. The compound is soluble in organic solvents such as dichloromethane and ethyl acetate, making it suitable for various synthetic applications. The molecular structure can be represented by the SMILES notation:
Anticancer Properties
Recent studies have indicated that TBDMS-cyclopentane exhibits significant anticancer properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and the inhibition of cell cycle progression at the G1 phase.
Table 1: In Vitro Anticancer Activity of TBDMS-Cyclopentane
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| PC-3 (Prostate Cancer) | 20 | Cell cycle arrest |
| A549 (Lung Cancer) | 25 | Inhibition of proliferation |
Anti-inflammatory Effects
In addition to its anticancer activity, TBDMS-cyclopentane has shown promising anti-inflammatory effects. Animal studies have reported a reduction in inflammatory markers in models of acute inflammation. The compound appears to inhibit the NF-kB signaling pathway, which plays a crucial role in the inflammatory response.
Case Study: Anti-inflammatory Activity
A study conducted on a rat model of carrageenan-induced paw edema demonstrated that administration of TBDMS-cyclopentane significantly reduced paw swelling compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.
The biological activity of TBDMS-cyclopentane can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
- Cell Cycle Arrest : By interfering with cyclin-dependent kinases (CDKs), TBDMS-cyclopentane halts cell cycle progression, particularly at the G1 phase.
- Anti-inflammatory Pathway Modulation : It modulates key signaling pathways involved in inflammation, notably by inhibiting NF-kB activation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
